Naphthoquinomycin A
Description
Naphthoquinomycin A (NPA000326) is a naphthoquinone-derived antibiotic first isolated from Streptomyces sp. X-12384 in 1975 . Its molecular formula is C₄₀H₄₆ClNO₉, with a molecular weight of 720.2590 Da and an exact mass of 719.2861 Da. Structurally, it belongs to the tetrocarcin-related antibiotic family, characterized by a polyketide backbone synthesized from acetate and propionate units . Key spectral features include UV absorption maxima at 232, 245, and 263 nm, and it forms a dark-brown complex with orcinol staining (Rf = 0.71 in chloroform/methanol 9:1) .
Properties
CAS No. |
101190-62-9 |
|---|---|
Molecular Formula |
C40H47NO10 |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
(7Z,12E,16E,22E,24Z,26E)-4,10,14,20-tetrahydroxy-31-methoxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |
InChI |
InChI=1S/C40H47NO10/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18- |
InChI Key |
LTHCNGAEDWPRCS-HODGDDQQSA-N |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |
Isomeric SMILES |
CC1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\C(C(C(/C=C/C(C/C=C(/C(=O)CC1O)\C)O)C)O)C)/C)O)C)OC |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)OC |
Synonyms |
naphthoquinomycin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Naphthoquinomycin A and Analogs
Key Differences :
- Substituents: Naphthoquinomycin C and J feature an N-Acetyl-L-cysteine group at C-30, absent in this compound .
- Backbone: Chlorotetracenomycin (57) shares a tetracyclic core but lacks the extended side chains seen in naphthoquinomycins .
- Spectral Data: ¹H-NMR of Naphthomycin J shows unique signals at δH = 3.24 ppm (doublet) and δH = 4.48 ppm (singlet) for cysteine-derived protons, distinguishing it from Naphthoquinomycin C .
Table 2: Activity Profiles
Notable Trends:
- Specificity: this compound targets prokaryotic FAS-II, while Chlorotetracenomycin acts on eukaryotic DNA .
- Potency: Chlorotetracenomycin shows higher cytotoxicity (0.5 µM) due to DNA-binding efficacy, whereas naphthoquinomycins require higher concentrations for antimicrobial effects .
Challenges :
- Naphthoquinomycin derivatives exhibit low natural abundance (<2 mg/L), necessitating optimized fermentation .
- Structural complexity complicates synthetic approaches, favoring microbial biosynthesis over chemical synthesis .
Limitations and Contradictions
- Structural vs. Functional Similarity: Despite shared polyketide backbones, biological activities vary significantly. For example, Naphthoquinomycin C and J differ by a single substituent but target distinct pathways (membrane lysis vs. ergosterol inhibition) .
- Yield Discrepancies : Attempts to scale production of related compounds (e.g., strain 0-024) failed due to low yields (<0.1 mg/L), highlighting strain-specific biosynthetic limitations .
Q & A
Q. How is Naphthoquinomycin A structurally characterized, and what methodologies are critical for confirming its identity?
Structural characterization of this compound involves a combination of high-resolution mass spectrometry (HR-EI-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). For example:
- HR-EI-MS determines molecular formula (e.g., C₄₄H₅₂N₂O₁₂S for Naphthomycin J, a derivative) and distinguishes isotopic patterns .
- ¹H-NMR identifies functional groups and side-chain modifications, such as the N-acetyl-L-cysteine substitution in Naphthomycin J (δH = 3.24–4.48 ppm) .
- HPLC (e.g., using C18 columns with UV detection at 232–245 nm) isolates and quantifies compounds in complex mixtures .
Table 1: Key Analytical Parameters for Naphthoquinomycin Derivatives
Q. What are the primary biological targets of this compound, and how are these interactions validated experimentally?
this compound is known to inhibit fatty acid synthetase (FAS) in E. coli (Type II FAS). Methodologies include:
- Enzymatic assays : Measuring FAS activity inhibition via spectrophotometric quantification of cofactor consumption (e.g., NADPH oxidation) .
- Comparative studies : Testing analogs (e.g., Naphthomycin J) to assess structure-activity relationships (SAR) .
- Genetic validation : Knockout or overexpression of FAS genes to confirm target specificity .
Advanced Research Questions
Q. What challenges arise in elucidating the biosynthesis pathway of this compound, and what strategies address these?
Key challenges include:
- Pathway complexity : Modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems require gene cluster analysis via genome mining and heterologous expression .
- Post-modification reactions : Thiol-mediated additions (e.g., N-acetylcysteamine incorporation) are tracked using isotopic labeling and time-resolved fermentation profiling .
- Data integration : Combining metabolomics (LC-MS/MS) with transcriptomics to link gene expression to metabolite production .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may stem from variations in assay conditions, purity, or microbial strains. Solutions include:
- Systematic reviews : Adopting PRISMA guidelines to aggregate and critically appraise existing data .
- Standardized protocols : Replicating assays under controlled conditions (e.g., fixed pH, temperature, and inoculum size) .
- Meta-analysis : Statistically synthesizing bioactivity data to identify trends or outliers .
Q. What experimental designs are optimal for studying the SAR of this compound derivatives?
- Scaffold diversification : Chemoenzymatic synthesis to generate ansa-chain variants (e.g., ethyl vs. methyl substitutions at C-22) .
- Bioactivity screening : High-throughput assays (e.g., microbroth dilution for antimicrobial activity) paired with molecular docking to predict target binding .
- Data validation : Cross-referencing synthetic yields, purity (HPLC >95%), and spectral data (NMR, MS) to exclude artifacts .
Methodological Considerations
- Reproducibility : Document experimental parameters (e.g., HPLC gradients, NMR solvent systems) in supplementary materials .
- Ethical reporting : Adhere to NIH guidelines for preclinical studies, including statistical rigor and transparency in data interpretation .
- Interdisciplinary collaboration : Combine chemical synthesis with bioinformatics (e.g., AntiBase, DNP databases) for structural dereplication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
